![molecular formula C12H11NO3 B588623 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one CAS No. 144259-19-8](/img/structure/B588623.png)
7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one is a molecule that has recently gained attention in scientific research due to its potential therapeutic applications. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cancer cell growth and inflammation. This molecule has also been found to modulate certain signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects
7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this molecule has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one has been found to have anti-bacterial properties, making it a potential candidate for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, this molecule has been found to be relatively stable, making it easier to handle and store. However, one limitation of using this molecule in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one. One area of research is in the development of more efficient synthesis methods that can yield higher purity and yield of the final product. Additionally, further research is needed to fully understand the mechanism of action of this molecule, which will help to inform its potential therapeutic applications. Finally, more research is needed to explore the potential of 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one in the treatment of specific diseases, such as cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one involves a multi-step process that begins with the reaction of 2-acetylfuran with ethylamine to yield 2-ethylamino-3-acetylfuran. This intermediate is then reacted with indole-3-carboxaldehyde to form 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one. This synthesis method has been optimized to yield high purity and high yields of the final product.
Wissenschaftliche Forschungsanwendungen
7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one has been found to have a range of potential therapeutic applications. One area of research is in the treatment of cancer, as this molecule has been found to inhibit the growth of cancer cells in vitro. Additionally, 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. This molecule has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
7-ethoxy-1,4-dihydrofuro[3,4-b]indol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-7-3-4-10-8(5-7)9-6-16-12(14)11(9)13-10/h3-5,13H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWPNKNQYURWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


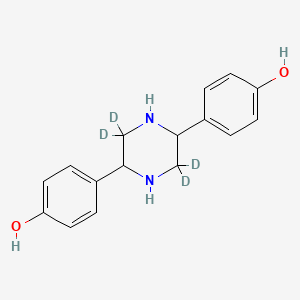
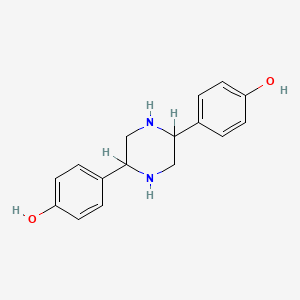
![1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B588547.png)
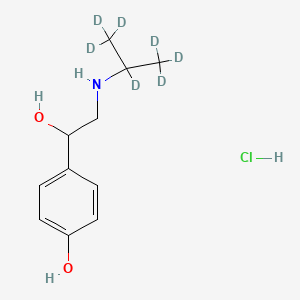
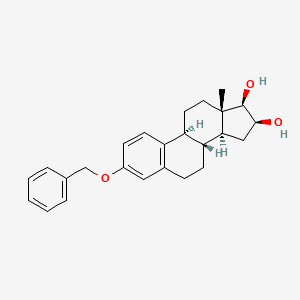
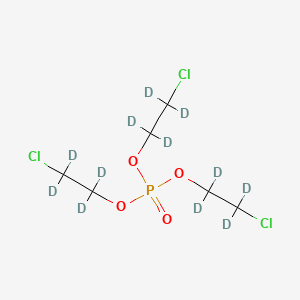

![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)
